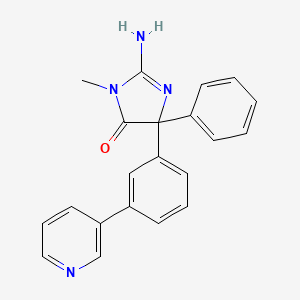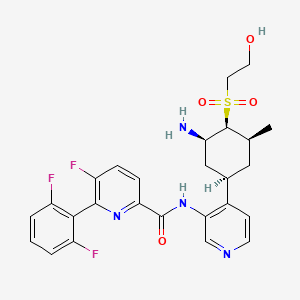![molecular formula C25H27FN6O2 B10836907 5-(4-Fluoroanilino)-4-[[4-(1-hydroxyethyl)phenyl]methyl]-8,11,11-trimethyl-1,3,4,8,10-pentazatricyclo[7.3.0.02,6]dodeca-2,5,9-trien-7-one](/img/structure/B10836907.png)
5-(4-Fluoroanilino)-4-[[4-(1-hydroxyethyl)phenyl]methyl]-8,11,11-trimethyl-1,3,4,8,10-pentazatricyclo[7.3.0.02,6]dodeca-2,5,9-trien-7-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “US9073936, 2” is a ligand identified by its unique identifier in the BindingDB database. It is known for its high affinity and specificity towards certain biological targets, making it a valuable compound in scientific research and pharmaceutical development.
Méthodes De Préparation
The synthetic routes for “US9073936, 2” involve several key steps. Initially, the preparation of an indazole ring is required. This is followed by the protection of the N-H bond on the indazole ring using 2-(trimethylsilyl) ethoxymethyl. Subsequent steps include the Buchwald reaction, removal of the protecting group, and ring-closing to obtain the final compound . Industrial production methods typically involve optimizing these steps to achieve high yield and purity.
Analyse Des Réactions Chimiques
“US9073936, 2” undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
“US9073936, 2” has a wide range of scientific research applications:
Chemistry: It is used as a ligand in various chemical reactions to study binding affinities and reaction mechanisms.
Biology: It is used in biological assays to study enzyme inhibition and protein-ligand interactions.
Medicine: It has potential therapeutic applications due to its high specificity and affinity towards certain biological targets.
Industry: It is used in the development of new pharmaceuticals and chemical products.
Mécanisme D'action
The mechanism of action of “US9073936, 2” involves its binding to specific molecular targets, such as enzymes or receptors. This binding can inhibit or activate the target, leading to various biological effects. The pathways involved in its mechanism of action include signal transduction pathways and metabolic pathways .
Comparaison Avec Des Composés Similaires
“US9073936, 2” can be compared with other similar compounds, such as “US9598426, 2” and “US9073936, 4”. These compounds share similar structures and binding affinities but may differ in their specific targets and biological effects . The uniqueness of “US9073936, 2” lies in its specific binding affinity and the particular biological targets it interacts with.
Propriétés
Formule moléculaire |
C25H27FN6O2 |
|---|---|
Poids moléculaire |
462.5 g/mol |
Nom IUPAC |
5-(4-fluoroanilino)-4-[[4-(1-hydroxyethyl)phenyl]methyl]-8,11,11-trimethyl-1,3,4,8,10-pentazatricyclo[7.3.0.02,6]dodeca-2,5,9-trien-7-one |
InChI |
InChI=1S/C25H27FN6O2/c1-15(33)17-7-5-16(6-8-17)13-32-21(27-19-11-9-18(26)10-12-19)20-22(29-32)31-14-25(2,3)28-24(31)30(4)23(20)34/h5-12,15,27,33H,13-14H2,1-4H3 |
Clé InChI |
PSUHAEXBWCRQED-UHFFFAOYSA-N |
SMILES canonique |
CC(C1=CC=C(C=C1)CN2C(=C3C(=N2)N4CC(N=C4N(C3=O)C)(C)C)NC5=CC=C(C=C5)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[(1-Benzyl-5-hydroxy-3-methyl-2-oxo-1,2-dihydro-[1,7]naphthyridine-6-carbonyl)-amino]-acetic acid](/img/structure/B10836830.png)
![3-Methyl-5-(2-methylpropyl)-2-[1,4,6,7-tetrahydroxy-3-methyl-5-(2-methylpropyl)naphthalen-2-yl]naphthalene-1,4,6,7-tetrone](/img/structure/B10836839.png)
![2-[2-Chloro-5-cyano-3-(3-hydroxypyrrolidin-1-yl)anilino]-4-(cyclopropylamino)imidazo[2,1-f][1,2,4]triazine-7-carbonitrile](/img/structure/B10836846.png)
![2-[2-Chloro-5-cyano-3-(6-methyl-2,6-diazaspiro[3.3]heptan-2-yl)anilino]-4-(cyclopropylamino)imidazo[2,1-f][1,2,4]triazine-7-carbonitrile](/img/structure/B10836850.png)
![3-Methyl-5-(2-phenylacetyl)-2-[1,4,6,7-tetrahydroxy-3-methyl-5-(2-phenylacetyl)naphthalen-2-yl]naphthalene-1,4,6,7-tetrone](/img/structure/B10836854.png)
![2-[(3-Cyano-1-methylindazol-5-yl)amino]-4-(cyclopropylamino)imidazo[2,1-f][1,2,4]triazine-7-carbonitrile](/img/structure/B10836865.png)

![[(1R)-7-methylsulfonyl-1-propan-2-yl-2-[4-(trifluoromethyl)pyrimidin-2-yl]-3,4-dihydro-1H-pyrazino[1,2-a]benzimidazol-8-yl]methanol](/img/structure/B10836871.png)
![[(1S)-7-methylsulfonyl-1-propan-2-yl-2-[4-(trifluoromethyl)pyrimidin-2-yl]-3,4-dihydro-1H-pyrazino[1,2-a]benzimidazol-8-yl]methanol](/img/structure/B10836873.png)

![N-[(2S)-1-[(4R)-4-(4-fluorophenyl)-1-oxo-2,8-diazaspiro[4.5]decan-8-yl]propan-2-yl]quinoline-3-carboxamide](/img/structure/B10836881.png)
![5-[2-(1-Phenylcyclohexyl)ethyl]-3-pyridin-3-yl-1,2,4-oxadiazole](/img/structure/B10836886.png)
![4-[(4-Acetylphenyl)methyl]-5-(3,4-difluoroanilino)-8,11,11-trimethyl-1,3,4,8,10-pentazatricyclo[7.3.0.02,6]dodeca-2,5,9-trien-7-one](/img/structure/B10836894.png)
![4-amino-N-[1-(4-chloroanilino)-6-methylisoquinolin-5-yl]thieno[3,2-d]pyrimidine-7-carboxamide](/img/structure/B10836912.png)